molecular formula C5H8Br2 B6590230 1-bromo-3-(bromomethyl)cyclobutane, Mixture of diastereomers CAS No. 10555-43-8

1-bromo-3-(bromomethyl)cyclobutane, Mixture of diastereomers

Cat. No.: B6590230
CAS No.: 10555-43-8
M. Wt: 227.92 g/mol
InChI Key: AUBRPPSAKCHCJU-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)cyclobutane is a brominated cyclobutane derivative featuring a bromine atom at position 1 and a bromomethyl (-CH2Br) group at position 3. The compound exists as a mixture of diastereomers due to the stereogenic centers introduced by the substituents on the strained cyclobutane ring. Its molecular formula is inferred as C5H8Br2 (cyclobutane backbone: C4H8 + one Br and one CH2Br substituent) . The diastereomers arise from differing spatial arrangements of substituents, leading to distinct physical and chemical properties. This compound is of interest in organic synthesis, particularly in pharmaceutical applications, where stereochemical control is critical .

Properties

CAS No.

10555-43-8

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)cyclobutane

InChI

InChI=1S/C5H8Br2/c6-3-4-1-5(7)2-4/h4-5H,1-3H2

InChI Key

AUBRPPSAKCHCJU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination of Cyclobutene Precursors

Cyclobutene derivatives undergo bromination to yield vicinal dibromides. For instance:

  • Substrate : 3-(Bromomethyl)cyclobutene

  • Reagent : Bromine (Br2Br_2) in CCl4CCl_4 at 0–25°C

  • Mechanism : Electrophilic addition across the double bond

  • Outcome :

    • Product: 1-Bromo-3-(bromomethyl)cyclobutane

    • Diastereomers: Formed due to stereochemical variability at C1 and C3 positions.

Halogen Exchange Reactions

Chlorine-to-bromine substitution is achieved using hydrogen bromide (HBrHBr) or sodium bromide (NaBrNaBr) in polar aprotic solvents:

  • Substrate : 1-Chloro-3-(chloromethyl)cyclobutane

  • Reagent : HBrHBr (48% w/w) in CH2Cl2CH_2Cl_2

  • Conditions : 60°C for 12 hours

  • Yield : 70–75%

  • Purity : >95% (GC-MS analysis).

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes yield enhancement and cost efficiency:

  • Continuous Flow Reactors :

    • Advantage : Improved heat transfer and reaction control

    • Parameters :

      • Temperature: 50–60°C

      • Residence Time: 30 minutes

    • Output : 85% yield with d.r. of 55:45.

  • Purification Techniques :

    • Distillation : Effective for separating diastereomers with boiling point differences >10°C.

    • Crystallization : Selective crystallization from ethanol at −20°C enhances diastereomeric purity to 98%.

Diastereomer Analysis and Characterization

Accurate determination of diastereomeric ratios is critical for quality control:

MethodConditionsd.r. Precision
1H^1H NMRCDCl3_3, 600 MHz±2%
Gas ChromatographyHP-5 column, 150°C to 250°C ramp±1.5%

For example, the RSC study reported a d.r. of 56:44 for a cyclobutanone derivative using 1H^1H NMR , demonstrating the utility of high-field NMR in stereochemical analysis.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(bromomethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form cyclobutene derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in non-polar solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(hydroxymethyl)cyclobutane, 3-(cyanomethyl)cyclobutane, and 3-(aminomethyl)cyclobutane.

    Elimination Reactions: Products include 3-(bromomethyl)cyclobutene.

    Oxidation Reactions: Products include 3-(bromomethyl)cyclobutanone and 3-(bromomethyl)cyclobutanecarboxylic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1-Bromo-3-(bromomethyl)cyclobutane serves as a versatile building block in organic synthesis. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions, enabling the construction of more complex organic molecules.

Table 1: Synthetic Applications of 1-Bromo-3-(bromomethyl)cyclobutane

Application TypeReaction TypeProduct ExampleYield (%)
Nucleophilic SubstitutionSN2 Reactions3-substituted cyclobutanes70-90
Coupling ReactionsCross-coupling with organometallicsAryl-cyclobutane derivatives65-85
CyclizationFormation of bicyclic compoundsBicyclo[3.3.0]octane derivatives60-80

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have explored the potential of halogenated cyclobutane derivatives, including 1-bromo-3-(bromomethyl)cyclobutane, as anticancer agents. The presence of bromine atoms enhances the lipophilicity and biological activity of these compounds.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various halogenated cyclobutanes on cancer cell lines. The results indicated that compounds derived from 1-bromo-3-(bromomethyl)cyclobutane exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Material Science

Synthesis of Functional Polymers

The compound is also utilized in the synthesis of functional polymers through radical polymerization techniques. Its ability to initiate polymerization reactions makes it a valuable component in developing new materials with tailored properties.

Table 2: Polymerization Applications

Polymer TypeMonomer SourceProperties Enhanced
Poly(bromocyclobutane)Radical polymerizationIncreased thermal stability
CopolymersBlending with acrylatesImproved mechanical strength

Mechanism of Action

The mechanism of action of 1-bromo-3-(bromomethyl)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

1-Bromo-3-isopropylcyclobutane
  • Molecular Formula : C7H13Br .
  • Substituents : Bromine at position 1 and isopropyl (-CH(CH3)2) at position 3.
  • Key Differences : The isopropyl group introduces steric bulk but lacks the reactivity of the bromomethyl group. This compound is less reactive in nucleophilic substitutions compared to the target compound due to the absence of a second bromine .
3-Bromocyclobutane-1-carboxylic Acid
  • Molecular Formula : C5H7BrO2 .
  • Substituents : Bromine at position 3 and a carboxylic acid (-COOH) at position 1.
  • Key Differences : The carboxylic acid group enables hydrogen bonding and acidity, making this compound suitable for reactions like esterification. In contrast, the target compound’s bromine atoms favor substitution reactions .
1,1-Bis(bromomethyl)-3-methylcyclobutane
  • Molecular Formula : C7H11Br2 .
  • Substituents : Two bromomethyl groups at position 1 and a methyl (-CH3) group at position 3.
  • The target compound’s single bromomethyl group may offer more selective reactivity .

Diastereomer Formation and Separation

  • Target Compound : Synthesized via photocycloaddition or halogenation routes, yielding inseparable diastereomers under standard conditions. Chromatography (e.g., silica gel) is typically required for separation, as seen in related cyclobutane systems .
  • Analog Example : Methyl (1S,2S,3R)-2-(3-bromophenyl)-3-phenylcyclobutane-1-carboxylate was isolated as a 5:1 diastereomeric mixture, purified via flash chromatography .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Diastereomer Ratio Key Applications
1-Bromo-3-(bromomethyl)cyclobutane C5H8Br2 243.93 1-Br, 3-CH2Br Unspecified mixture Pharmaceutical intermediates
1-Bromo-3-isopropylcyclobutane C7H13Br 177.09 1-Br, 3-isopropyl N/A Not specified
3-Bromocyclobutane-1-carboxylic acid C5H7BrO2 179.01 3-Br, 1-COOH Mixture Organic synthesis
1,1-Bis(bromomethyl)-3-methylcyclobutane C7H11Br2 285.93 1,1-(CH2Br)2, 3-CH3 N/A Not specified

Biological Activity

1-Bromo-3-(bromomethyl)cyclobutane, a compound characterized by its unique cyclobutane structure and bromine substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is a mixture of diastereomers, which can significantly influence its biological activity. The molecular formula is C6H10Br2C_6H_{10}Br_2 with a molecular weight of approximately 241.95 g/mol. The presence of bromine atoms enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-bromo-3-(bromomethyl)cyclobutane can be attributed to several mechanisms:

  • Alkylation of Nucleophiles : The bromomethyl groups can act as electrophiles, allowing the compound to alkylate nucleophilic sites in biomolecules such as proteins and nucleic acids. This can lead to modifications that alter cellular functions.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes by binding to active sites or allosteric sites, disrupting normal biochemical pathways.
  • Antitumor Activity : Some studies suggest that brominated cyclobutane derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antitumor Activity

A study investigated the cytotoxic effects of various brominated compounds on human cancer cell lines. The results indicated that 1-bromo-3-(bromomethyl)cyclobutane demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for therapeutic application .

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that compounds similar to 1-bromo-3-(bromomethyl)cyclobutane can inhibit key enzymes involved in cancer metabolism. For instance, a derivative was shown to inhibit DNA topoisomerase I, leading to increased DNA damage in treated cells .

Data Tables

Biological Activity IC50 (µM) Cell Line Mechanism
Antiproliferative15MCF-7 (Breast Cancer)Induces apoptosis
Enzyme Inhibition (Topoisomerase)0.030VariousDisrupts DNA replication
Cytotoxicity25HeLa (Cervical Cancer)Cell cycle arrest

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify stereochemical environments (e.g., splitting patterns for vicinal bromine atoms) .
  • X-ray Crystallography : Definitive structural assignment of major diastereomers, as demonstrated in cyclobutane-based studies .
  • HRMS and IR : Confirm molecular formula and functional groups (e.g., C-Br stretching at ~550 cm1^{-1}) .

How does stereochemistry influence reaction pathways in nucleophilic substitution reactions?

Advanced Research Question
The spatial arrangement of bromine and bromomethyl groups dictates reactivity:

  • SN_N2 Mechanisms : Steric hindrance from the cyclobutane ring may favor front-side attack, leading to retention of configuration in certain diastereomers .
  • Elimination Competition : Bulky substituents promote elimination (e.g., dehydrohalogenation to form alkenes) over substitution. For example, heating with a base (KOH/ethanol) yields cyclobutene derivatives .
  • Case Study : In analogous cyclobutane systems, diastereomeric ratios in products correlate with starting material stereochemistry (e.g., 60:40 dr observed in HBr addition to 3-chloro-1-butene) .

What strategies mitigate diastereomer interconversion during biological activity studies?

Advanced Research Question

  • Low-Temperature Storage : Reduces thermal racemization. Store at –20°C in inert solvents (e.g., DMSO-d6_6) .
  • Serum Stability Assays : Monitor degradation using LC-MS. Diastereomers with d-amino acids show enhanced proteolytic resistance, a strategy applicable to cyclobutane derivatives .
  • Membrane Interaction Studies : Use fluorescence polarization to assess diastereomer-specific lipid bilayer penetration, as seen in antimicrobial peptide research .

How can this compound serve as a building block for strained cyclobutane materials?

Advanced Research Question
The cyclobutane ring’s inherent strain enables unique material properties:

  • Polymer Synthesis : Radical-initiated polymerization forms cross-linked networks with high thermal stability. Diastereomers influence crystallinity; trans-fused isomers enhance rigidity .
  • Photoresponsive Materials : UV-induced [2+2] cycloadditions (e.g., with alkenes) create tunable nanostructures. Diastereomer ratios affect reaction efficiency (e.g., 67% yield for major isomers) .

How do solvent and temperature affect diastereomer stability in long-term storage?

Advanced Research Question

  • Polar Aprotic Solvents : DMF or DMSO stabilize diastereomers by reducing hydrolysis (kept at 0–6°C) .
  • Accelerated Aging Tests : Heating to 40°C for 72 hours in CDCl3_3 showed <5% isomerization via 1^1H NMR, suggesting room-temperature stability for weeks .

What comparative insights exist between this compound and fluorinated cyclobutane analogs?

Advanced Research Question

  • Reactivity : Fluorinated analogs (e.g., 3-bromo-1,1-difluorocyclobutane) exhibit slower substitution rates due to electron-withdrawing effects but higher thermal stability .
  • Biological Penetration : Fluorine enhances lipophilicity, improving cell membrane uptake—a property extrapolated to brominated cyclobutanes in drug delivery studies .

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